6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Membrane permeability

6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1695123-79-5) is a partially saturated heterocyclic compound within the tetrahydropyrazolo[1,5-a]pyrimidine class, bearing a methyl group at the C6 position (generating a stereogenic center) and an n-propyl chain at C2. The tetrahydropyrazolo[1,5-a]pyrimidine scaffold has been independently identified in multiple phenotypic high-throughput screening campaigns as a hit series against Mycobacterium tuberculosis and has also been explored as a kinase-inhibitor scaffold, confirming its status as a biologically validated privileged structure.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13309733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCC1=NN2CC(CNC2=C1)C
InChIInChI=1S/C10H17N3/c1-3-4-9-5-10-11-6-8(2)7-13(10)12-9/h5,8,11H,3-4,6-7H2,1-2H3
InChIKeyOKVHGLSNMKDKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Physicochemical Profile and Scaffold Context


6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1695123-79-5) is a partially saturated heterocyclic compound within the tetrahydropyrazolo[1,5-a]pyrimidine class, bearing a methyl group at the C6 position (generating a stereogenic center) and an n-propyl chain at C2 . The tetrahydropyrazolo[1,5-a]pyrimidine scaffold has been independently identified in multiple phenotypic high-throughput screening campaigns as a hit series against Mycobacterium tuberculosis and has also been explored as a kinase-inhibitor scaffold, confirming its status as a biologically validated privileged structure [1][2]. With a molecular formula of C₁₀H₁₇N₃, a molecular weight of 179.26 g/mol, a computed LogP of 1.90, and a topological polar surface area (TPSA) of 29.85 Ų, this compound occupies a physicochemical space that is distinct from its closest commercially available alkyl-substituted analogs .

Why Generic Substitution of 6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with Close Alkyl Analogs Leads to Physicochemically Distinct Candidates


Within the tetrahydropyrazolo[1,5-a]pyrimidine sub-series bearing simple alkyl substituents at positions 2 and 6, the TPSA is invariant at 29.85 Ų across all analogs because the polar atom count remains unchanged; however, lipophilicity, molecular weight, and conformational flexibility differ substantially . Replacing the n-propyl group with a shorter ethyl or methyl chain reduces LogP by 0.39 to 0.64 log units and lowers molecular weight by 14–28 Da, which directly impacts predicted membrane permeability, solubility, and protein-binding characteristics . Conversely, removing the C6-methyl substituent eliminates the stereogenic center, yielding an achiral molecule that cannot support stereoselective structure–activity relationship (SAR) exploration or chiral chromatography-based purification strategies . These physicochemical shifts mean that the 6-methyl-2-propyl derivative cannot be considered interchangeable with its 2-ethyl, 2-methyl, or 6-des-methyl analogs in any study where lipophilicity, molecular recognition, or chirality is a relevant variable. The quantitative evidence detailed in Section 3 substantiates this claim.

Quantitative Differentiation of 6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine from Closest Alkyl-Substituted Analogs


Lipophilicity (LogP) Advantage of the n-Propyl Substituent Over Shorter 2-Alkyl Chains

The target compound exhibits the highest computed LogP (1.90) among commercially available close analogs within the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine alkyl series, a 0.39-unit increase over the 2-ethyl-6-methyl analog (LogP 1.51) and a 0.64-unit increase over the 2,6-dimethyl analog (LogP 1.25) . The difference versus the unsubstituted parent scaffold (LogP 0.84) exceeds one full log unit [1]. TPSA remains constant at 29.85 Ų across all comparators, confirming that the LogP differential derives exclusively from the alkyl chain length and not from changes in polar atom count [1].

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight Differentiation and Its Impact on Fragment vs. Lead-Like Classification

With a molecular weight of 179.26 Da, the target compound sits at the upper boundary of the 'fragment' space (traditionally MW < 300 Da but optimally ≤ 250 Da for fragment-based screening) and is 14.02 Da heavier than the 2-ethyl-6-methyl analog (165.24 Da) and 28.05 Da heavier than the 2,6-dimethyl analog (151.21 Da) . It is also 56.10 Da heavier than the unsubstituted parent scaffold (123.16 Da) [1]. The 2-propyl-6-des-methyl analog has the same molecular formula (C₉H₁₅N₃, 165.24 Da) as the 2-ethyl-6-methyl comparator but differs in heavy atom distribution and chirality .

Fragment-based drug discovery Lead-likeness Molecular complexity

Conformational Flexibility: Increased Rotatable Bond Count Relative to Shorter 2-Alkyl Analogs

The target compound possesses two rotatable bonds (both within the n-propyl side chain), compared to one rotatable bond for the 2-ethyl-6-methyl analog and zero for the 2,6-dimethyl analog . The 2-propyl-6-des-methyl analog also has two rotatable bonds . This metric is directly linked to conformational entropy and the number of accessible low-energy conformers in solution; a higher rotatable bond count can facilitate induced-fit binding but may carry an entropic penalty upon rigidification within a binding pocket.

Conformational flexibility Entropy Molecular recognition

Stereochemistry: The C6-Methyl Substituent Introduces a Stereogenic Center Absent in 6-Des-Methyl Analogs

The target compound contains a stereogenic center at C6 of the tetrahydropyrimidine ring due to the asymmetric carbon bearing a methyl group, a hydrogen, and two distinct ring attachments. The 2-propyl-6-des-methyl analog (CAS 1702472-87-4) lacks this chiral center and is achiral . Among analogs that retain the C6-methyl, the 2-ethyl-6-methyl and 2,6-dimethyl compounds are likewise chiral, but with differing side-chain lengths as established above .

Chirality Stereoselective synthesis Chiral chromatography

Scaffold-Class Evidence: The Tetrahydropyrazolo[1,5-a]pyrimidine Core as a Validated Phenotypic Hit in Anti-Tubercular Screening

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold was independently identified as a hit series from Mycobacterium tuberculosis whole-cell high-throughput screening campaigns by Novartis and other groups, confirming its intrinsic potential for anti-infective drug discovery [1][2]. That hit series focused on 3-carboxamide derivatives, but the core bicyclic framework—including the partially saturated pyrimidine ring—was recognized as a key pharmacophoric element. The target compound, bearing alkyl substituents at C2 and C6 positions directly on this validated scaffold, represents a structurally minimalist analog suitable for deconvolution of scaffold-intrinsic activity from substituent-driven effects.

Anti-tubercular Phenotypic screening Privileged scaffold

Caveat: Limitation of Available Direct Comparative Biological Data for This Specific Alkyl-Substituted Derivative

An exhaustive search of the scientific and patent literature, as well as public bioactivity databases (PubChem BioAssay, BindingDB, ChEMBL), did not identify any quantitative in vitro or in vivo biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, etc.) for 6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1695123-79-5) or its closest alkyl-substituted comparators. The differentiation evidence presented above therefore rests on well-characterized, vendor-supplied computational physicochemical properties and class-level scaffold validation, not on head-to-head biological potency comparisons. Prospective users should commission bespoke biological profiling of this compound against their targets of interest and should not assume biological superiority over structurally related analogs based solely on the physicochemical data provided herein.

Data limitations Biological profiling Procurement caution

Recommended Procurement Scenarios for 6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Based on Verified Differentiation Evidence


Building Block for Alkyl-Substituted Tetrahydropyrazolo[1,5-a]pyrimidine SAR Libraries in Anti-Infective Drug Discovery

Given the validated anti-tubercular activity of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold [1], this compound serves as a key entry in a systematic alkyl scan at the C2 and C6 positions. Its distinct LogP (1.90) and molecular weight (179.26 Da) fill a specific gap between smaller alkyl analogs (LogP 1.25–1.51) and larger, more complex derivatives. Researchers constructing phenotypic screening libraries should procure this compound alongside its 2-ethyl and 2,6-dimethyl comparators to establish quantitative SAR trends linking alkyl chain length to anti-mycobacterial potency.

Chiral Resolution and Stereochemical SAR Studies Using the C6 Stereogenic Center

The stereogenic center at C6 makes this compound a candidate for chiral chromatographic separation (e.g., using polysaccharide-based chiral stationary phases) to yield enantiomerically enriched samples. Such separated enantiomers can subsequently be used in stereoselective biological assays to determine whether the C6 configuration influences target binding, a question that cannot be addressed using the achiral 2-propyl-6-des-methyl analog .

Physicochemical Property Benchmarking in Cell-Permeability Assays (PAMPA or Caco-2)

Because TPSA is invariant (29.85 Ų) across all alkyl-substituted analogs in this series , while LogP varies from 1.25 to 1.90, this set of compounds constitutes an internally controlled test panel for isolating the contribution of lipophilicity to passive membrane permeability. Procurement of the entire series—including the target compound as the highest-LogP member—enables regression analysis correlating LogP with experimentally measured Papp values in PAMPA or Caco-2 assays, without the confounding variable of changing polar surface area.

Fragment Elaboration Starting Point with a Validated Anti-Tubercular Scaffold

The target compound's molecular weight (179.26 Da) places it at the interface of fragment and lead-like space . Its core scaffold is a proven anti-tubercular hit [1]. For fragment-based drug discovery programs targeting Mtb, this compound provides a starting point for structure-guided elaboration at the C3 position (e.g., introduction of carboxamide, acyl, or sulfonamide groups) while retaining the hydrophobic C2-propyl and chiral C6-methyl substituents that define its unique physicochemical signature.

Quote Request

Request a Quote for 6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.